![molecular formula C18H39N2O9P B13960306 cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13960306.png)
cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate is a complex organic compound characterized by its unique structure, which includes a cyclohexylazanium group and a phosphate ester linked to a sugar moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate typically involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and deprotection. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated systems and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with different oxidation states, while substitution reactions can produce a variety of derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphate esters and sugar derivatives, such as:
- Glucose-6-phosphate
- Fructose-1,6-bisphosphate
- Ribose-5-phosphate
Uniqueness
Cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexylazanium group with a phosphate ester linked to a sugar moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C18H39N2O9P |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)/t;;2-,3-,4+,5+,6-/m..1/s1 |
Clave InChI |
YBPDNWXTAIIEAM-SHPZNGBNSA-N |
SMILES isomérico |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O |
SMILES canónico |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


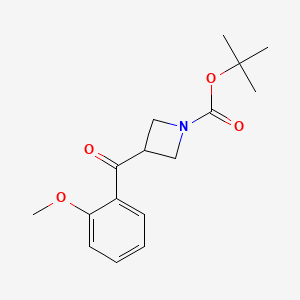
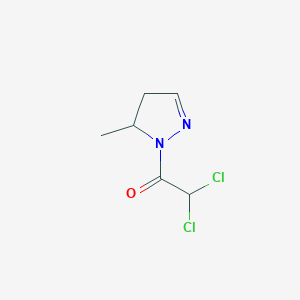
![Naphtho[2,3-D]thiazol-2-amine](/img/structure/B13960234.png)
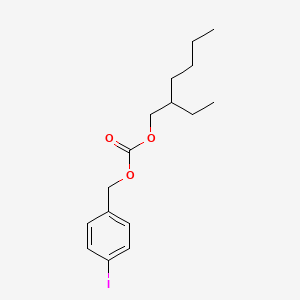
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 1-phenylcyclopentane-1-carboxylate](/img/structure/B13960242.png)
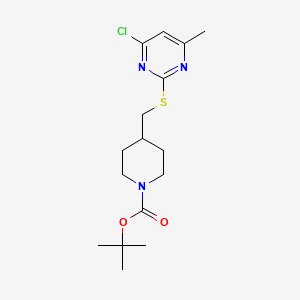

![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]benzoic acid](/img/structure/B13960262.png)
![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)
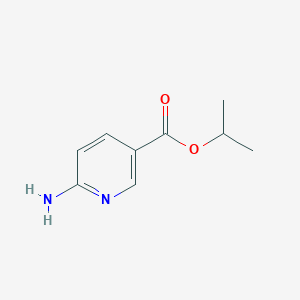

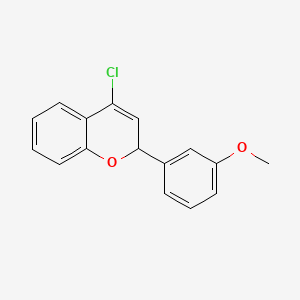
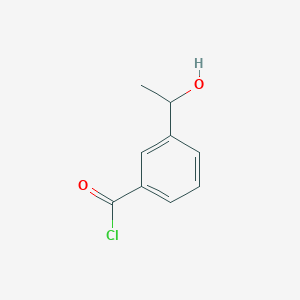
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13960313.png)
